molecular formula C9H7N3O B8602803 Benzoyltriazol

Benzoyltriazol

Cat. No.: B8602803
M. Wt: 173.17 g/mol
InChI Key: SANQECZWBCESOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyltriazol is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and has found broad applications in drug discovery, organic synthesis, polymer chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyltriazol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click chemistry” approach. This reaction is highly regioselective and yields the desired triazole with high efficiency. The reaction conditions generally include the use of copper(I) iodide as a catalyst, along with a base such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow synthesis techniques. These methods use copper-on-charcoal as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions: Benzoyltriazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Benzoyltriazol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoyltriazol involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are involved in neurotransmission . The compound’s strong dipole moment and hydrogen bonding ability facilitate these interactions .

Comparison with Similar Compounds

Uniqueness: Benzoyltriazol is unique due to its specific structural features, such as the benzoyl group attached to the triazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials science applications .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

phenyl(2H-triazol-4-yl)methanone

InChI

InChI=1S/C9H7N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)

InChI Key

SANQECZWBCESOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NNN=C2

Origin of Product

United States

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